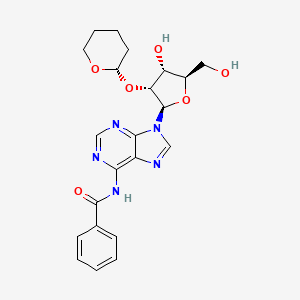
D-Proline, 1-D-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Proline, 1-D-phenylalanyl- is a synthetic compound that combines D-proline and D-phenylalanine D-proline is an unnatural amino acid, while D-phenylalanine is an essential aromatic amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-D-phenylalanyl- typically involves the coupling of D-proline and D-phenylalanine. One common method includes the use of peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of D-proline involves the racemization of L-proline to DL-proline, followed by the enantioselective separation of D-proline. This can be achieved using microbial proline racemase and proline dehydrogenase cascades, which offer high yields and enantiomeric purity . The production of D-phenylalanine can be achieved through similar biocatalytic processes or chemical synthesis involving the resolution of racemic mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: D-Proline, 1-D-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
D-Proline, 1-D-phenylalanyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of D-Proline, 1-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. D-proline can act as an inhibitor of proline racemase, affecting the racemization process in bacteria . D-phenylalanine is a precursor to several neurotransmitters, including dopamine and norepinephrine, and can influence their synthesis and release . The combined effects of these components contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
L-Proline: A natural amino acid with similar structural properties but different stereochemistry.
L-Phenylalanine: An essential amino acid with similar aromatic properties but different stereochemistry.
D-Proline: Shares the same proline structure but lacks the phenylalanine component.
D-Phenylalanine: Shares the same phenylalanine structure but lacks the proline component.
Uniqueness: D-Proline, 1-D-phenylalanyl- is unique due to its combination of D-proline and D-phenylalanine, which imparts distinct chiral and aromatic properties. This combination enhances its utility in asymmetric synthesis and drug development, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
793626-82-1 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(2R)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12-/m1/s1 |
Clé InChI |
WEQJQNWXCSUVMA-VXGBXAGGSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


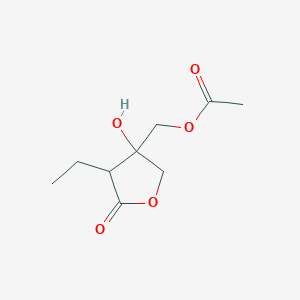
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
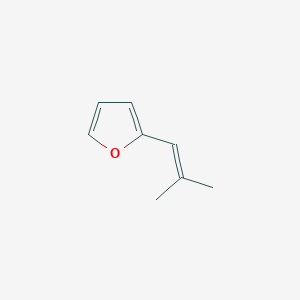
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
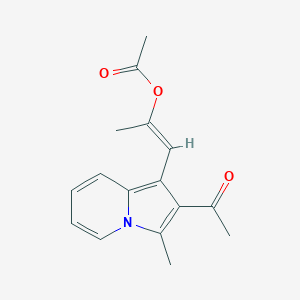
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
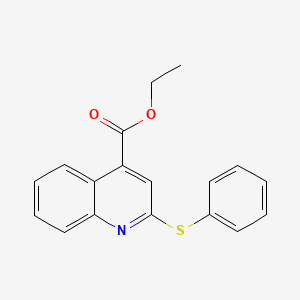
![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
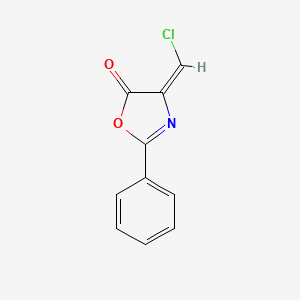
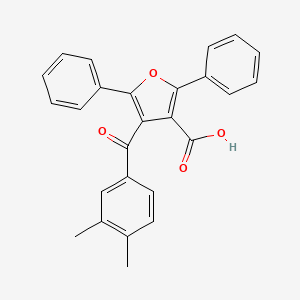
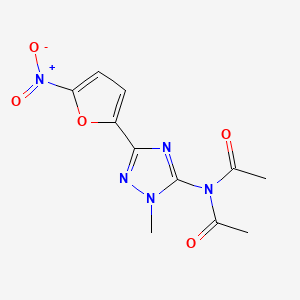
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
